[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate
Description
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate is a steroid derivative characterized by a cyclopenta[a]phenanthrene core, a hallmark of corticosteroids and bile acids. Key structural features include:
- Corticosteroid-like backbone: The 11β,17α-dihydroxy and 3-oxo groups are consistent with anti-inflammatory glucocorticoids like prednisolone .
- Thiophene-containing side chain: A butanoate ester linked to a thiophen-3-ylmethylamino group at position 17, which distinguishes it from classical corticosteroids.
This compound’s design suggests applications in modulating glucocorticoid receptor activity or anti-inflammatory pathways, though its exact biological profile remains uncharacterized in the provided evidence.
Properties
Molecular Formula |
C30H37NO7S |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate |
InChI |
InChI=1S/C30H37NO7S/c1-28-10-7-20(32)13-19(28)3-4-21-22-8-11-30(37,29(22,2)14-23(33)27(21)28)24(34)16-38-26(36)6-5-25(35)31-15-18-9-12-39-17-18/h7,9-10,12-13,17,21-23,27,33,37H,3-6,8,11,14-16H2,1-2H3,(H,31,35)/t21-,22-,23-,27+,28-,29-,30-/m0/s1 |
InChI Key |
VKBOHJHIWYNRGG-KZRSSFNRSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)NCC4=CSC=C4)O)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)NCC4=CSC=C4)O)CCC5=CC(=O)C=CC35C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the thiophen-3-ylmethylamino butanoate moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiophen-3-ylmethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biology, the compound’s potential biological activity is of interest. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways and its efficacy in treating various diseases.
Industry
In industry, the compound’s unique properties make it a candidate for various applications, such as in the development of new materials, catalysts, and chemical sensors.
Mechanism of Action
The mechanism of action of [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s thiophene moiety is unique among the listed analogs, which typically feature halogenated (e.g., bromoacetate ) or simple ester groups (e.g., pentanoate ). Thiophene may enhance π-π stacking interactions with target receptors or alter metabolic stability.
- Unlike prednisolone and dexamethasone acetate, the target lacks a fluorine atom at C9, which is critical for glucocorticoid receptor affinity in clinical corticosteroids .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher molecular weight and lipophilic thiophene likely reduce aqueous solubility compared to dexamethasone acetate and prednisolone.
- The absence of a fluorine atom (as in dexamethasone) may result in a lower LogP than fluorinated analogs, though the thiophene could offset this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
